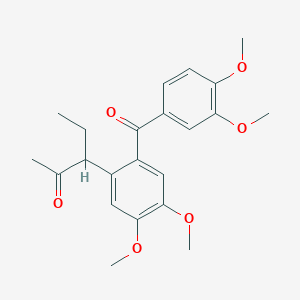

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one

Description

Properties

IUPAC Name |

3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-7-15(13(2)23)16-11-20(27-5)21(28-6)12-17(16)22(24)14-8-9-18(25-3)19(10-14)26-4/h8-12,15H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUMDFWFKWDFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935029 | |

| Record name | 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15462-91-6 | |

| Record name | 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15462-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015462916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,5-dimethoxyphenylacetic acid under specific conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Key Synthesis Steps:

- Starting Materials : The synthesis begins with diisohomoeugenol and involves oxidation reactions.

- Reaction Conditions : The compound can be synthesized using chromium-free processes that utilize aluminum chloride as a catalyst, promoting environmentally friendly practices .

- Purification : The final product is purified through recrystallization techniques to achieve a purity level above 98% .

Scientific Research Applications

The primary application of 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one is in the pharmaceutical industry as an intermediate in the production of Tofisopam. Here are some detailed applications:

Pharmaceutical Synthesis

- Tofisopam Production : This compound is crucial in synthesizing Tofisopam, which is used to treat anxiety disorders. The synthesis pathway ensures that the end product meets stringent pharmaceutical standards for efficacy and safety .

Research on Anxiolytic Agents

- Studies have indicated that derivatives of this compound exhibit anxiolytic properties similar to those of Tofisopam. Research continues to explore its potential in developing new anxiolytic medications with improved profiles .

Chemical Reactivity Studies

- The compound has been utilized in various chemical reactivity studies, particularly in Diels-Alder reactions where its structural features allow for interesting reactivity patterns .

Case Studies

Several case studies highlight the significance of this compound in research and development:

Case Study 1: Synthesis Optimization

A study aimed at optimizing the synthesis of Tofisopam highlighted the efficiency of using aluminum chloride in the reaction process involving this compound. The optimized method resulted in higher yields and reduced environmental impact compared to traditional methods using chromium-based catalysts .

Case Study 2: Anxiolytic Activity Assessment

Research evaluating the anxiolytic effects of compounds derived from this intermediate demonstrated comparable efficacy to established anxiolytics like diazepam. This study underscores the potential for developing new therapeutic agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s methoxy and benzoyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Structural Determinants of Activity :

- Methoxy groups enhance solubility and binding affinity in polar environments. For example, curcumin analogs with 3,4-dimethoxyphenyl substituents (3e) showed superior antioxidant activity compared to hydroxylated derivatives (3d) .

- The oxadiazole ring in ’s compounds contributes to anti-inflammatory efficacy by mimicking prostaglandin synthases’ substrates .

Divergent Applications :

- Unlike the target compound (exclusively an intermediate), curcumin analogs and oxadiazoles exhibit direct therapeutic activities, such as ACE inhibition (3d) and HIV-1 protease inhibition (2e) .

- Triazole derivatives () are exploratory drug candidates with modifiable ester groups for toxicity optimization.

Synthetic Efficiency :

- The target compound’s synthesis prioritizes environmental safety (chromium-free oxidation) and scalability , whereas curcumin analogs require multi-step condensation for functional diversity .

Biological Activity

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one, also known by its CAS number 15462-91-6, is a synthetic organic compound notable for its complex structure and potential biological activities. The molecular formula is , with a molecular weight of approximately 386.44 g/mol. This compound is recognized as an intermediate in the synthesis of certain pharmaceuticals, including tofisopam, and has garnered interest for its potential biological effects.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are essential in treating Alzheimer's disease and other cognitive disorders. Compounds structurally similar to this compound have shown varying degrees of AChE inhibition. For instance, studies on benzoyl derivatives indicate that modifications in hydrophobicity and electronic properties significantly influence their inhibitory activities against AChE .

Antifungal and Antibacterial Activities

Compounds that share structural elements with this compound have also been evaluated for antifungal and antibacterial properties. The presence of methoxy groups is often associated with enhanced biological activity due to increased lipophilicity, which aids in membrane penetration . Studies have shown that similar compounds possess significant antifungal activities against various plant pathogens.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structure-activity relationships (SAR). Variations in substituents on the aromatic rings and the pentanone backbone can drastically alter the compound's efficacy as an AChE inhibitor or its antioxidant capacity. For example:

- Hydrophobic Substituents : Increase membrane permeability.

- Electron-Withdrawing Groups : Enhance binding affinity to enzyme active sites.

Study on Related Compounds

In a study examining the biological activities of N-benzoylanthranilic esters, researchers found that modifications to the benzoyl moiety significantly impacted both antioxidant and AChE inhibitory activities . This highlights the potential for optimizing the structure of this compound to enhance its therapeutic properties.

Clinical Implications

Given the rising prevalence of neurodegenerative diseases, compounds like this compound could serve as lead compounds in drug development aimed at improving cognitive function through AChE inhibition.

Q & A

Q. What are the established synthetic routes for 3-(2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one, and what are their key mechanistic steps?

The compound is primarily synthesized via two methods:

- Oppenauer Oxidation : A stereoselective oxidation of a diol intermediate using lithium-based catalysts, yielding the ketone moiety. This method is noted for its side reactions, requiring careful control of reaction conditions to avoid stereochemical byproducts .

- Two-Step Process : Involves (i) polymerization and oxidation of isoeugenol methyl ether to form the intermediate 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-5-pentanone, followed by (ii) cyclization with hydrazine hydrate to produce Tofisopam. This route offers high yields (~48% overall) and scalability .

Key mechanistic steps include benzoylation, methoxy group stabilization, and ketone formation via oxidative cleavage.

Q. How is the structural identity of this compound verified in synthetic workflows?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR analyze methoxy group environments (δ 3.8–4.0 ppm for OCH) and aryl/ketone proton signatures .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight (CHO; [M+H] m/z 387.18) and fragmentation patterns .

- InChI Key : The standardized identifier (1S/C22H26O6/c1-7-15...) ensures reproducibility in computational modeling .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a critical precursor for Tofisopam , a 2,3-benzodiazepine anxiolytic. The ketone group enables cyclization with hydrazine to form the diazepine ring, while methoxy substituents modulate pharmacokinetic properties like solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of the Oppenauer oxidation step to minimize byproducts?

- Catalyst Tuning : Lithium alkoxides (e.g., LiOt-Bu) enhance stereocontrol by coordinating with the diol intermediate, favoring the desired erythro configuration .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing epimerization.

- Analytical Monitoring : Chiral HPLC or circular dichroism (CD) spectroscopy identifies and quantifies stereoisomeric impurities .

Q. What strategies resolve contradictions in reported yields for the two-step synthesis method?

Discrepancies arise from:

- Oxidative Side Reactions : Over-oxidation of the benzoyl group reduces yields. Controlled O flow and low-temperature conditions mitigate this .

- Hydrazine Cyclization Efficiency : Excess hydrazine (1.5 eq.) ensures complete conversion, but residual reagent complicates purification. Quenching with acetic acid improves isolation .

Q. How can computational modeling predict reactivity or degradation pathways for this compound?

- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone carbonyl susceptibility to nucleophilic attack) .

- Degradation Studies : Molecular dynamics (MD) models predict hydrolytic cleavage of methoxy groups under acidic conditions, guiding stability testing protocols .

Q. What analytical methods are recommended for characterizing synthetic byproducts or impurities?

- High-Resolution LC-MS : Detects low-abundance impurities (e.g., demethylated analogs or dimerization products) with ppm-level accuracy.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates, as demonstrated in related dimethoxybenzodiazepine systems .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.